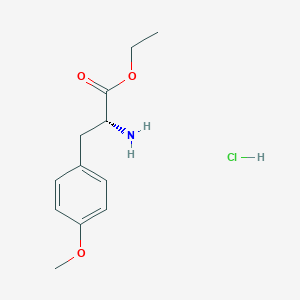

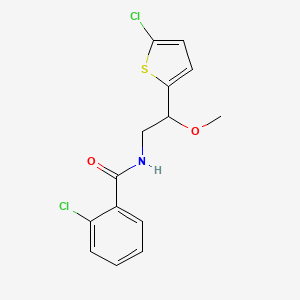

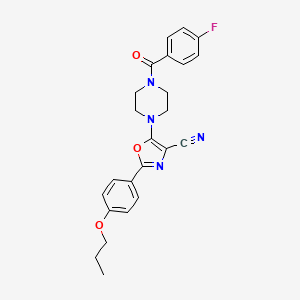

![molecular formula C17H11ClN2OS3 B2597655 3-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-carboxamide CAS No. 330201-92-8](/img/structure/B2597655.png)

3-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Chemical Synthesis and Reactions

Research into the chemistry of thiophene derivatives, including compounds similar to 3-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-carboxamide, has demonstrated their utility in creating a broad range of chemical structures. For instance, Sedlák et al. (2008) explored the reactions of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with 2-alkyl-2-aminopropanamides to prepare a series of carboxamides, which further underwent base-catalysed ring closure reactions to yield 4,5-dihydro-1H-imidazol-5-ones. These compounds were studied for potential pharmacological applications, highlighting the compound's role in generating novel heterocyclic frameworks with potential therapeutic utility (Sedlák, Drabina, Lánský, & Svoboda, 2008).

Biological Activities and Evaluations

The synthesis and biological evaluation of thiophene derivatives, including structures analogous to the compound , have been a significant area of interest. Isloor et al. (2010) synthesized new benzo[b]thiophene derivatives and assessed their antibacterial, antifungal, and anti-inflammatory activities. This research underscores the potential of such compounds in developing new pharmacotherapies, demonstrating the compound's relevance in medicinal chemistry and drug discovery (Isloor, Kalluraya, & Sridhar Pai, 2010).

Structural and Mechanistic Studies

Structural studies of thiophene derivatives provide insights into their chemical behavior and potential applications. Abbasi et al. (2011) conducted a detailed structural analysis of 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide, demonstrating the compound's crystalline structure and interactions. Such studies are crucial for understanding the molecular basis of the compound's reactivity and its interactions with biological targets, paving the way for the design of more effective drugs (Abbasi, Zamanian, Tarighi, & Badiei, 2011).

Mechanism of Action

Target of Action

The primary target of 3-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-carboxamide Similar compounds have been found to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .

Mode of Action

The exact mode of action of This compound Similar compounds have shown promising quorum-sensing inhibitors with ic 50 of 1152 μg mL −1, 1822 μg mL −1 and 455 μg mL −1, respectively . This suggests that these compounds may bind to the active site of Pseudomonas aeruginosa quorum sensing LasR system with better affinity compared to reference compounds .

Biochemical Pathways

The biochemical pathways affected by This compound Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Result of Action

The molecular and cellular effects of This compound Similar compounds have shown to inhibit the growth of pseudomonas aeruginosa .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability .

properties

IUPAC Name |

3-chloro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2OS3/c1-22-17-20-11-7-6-9(8-13(11)24-17)19-16(21)15-14(18)10-4-2-3-5-12(10)23-15/h2-8H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHHLUSIQRRZMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-enamide](/img/structure/B2597573.png)

![4-{4-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2597581.png)

![5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B2597590.png)

![N-phenyl-2-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}acetamide](/img/structure/B2597593.png)